2-Bromo-5-(3-iodophenyl)oxazole
Description
2-Bromo-5-(3-iodophenyl)oxazole is a halogenated oxazole derivative characterized by a bromine atom at the 2-position and a 3-iodophenyl substituent at the 5-position of the oxazole ring. Oxazoles are aromatic heterocycles containing oxygen and nitrogen, known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The introduction of halogen atoms (Br, I) enhances electronic properties and bioactivity by influencing molecular interactions with biological targets . This compound’s structural complexity and halogen substituents make it a promising candidate for drug discovery and materials science.
Properties
Molecular Formula |
C9H5BrINO |
|---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
2-bromo-5-(3-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H |
InChI Key |
VWBPJBBARURHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CN=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-iodophenyl)oxazole can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines, followed by bromination and iodination reactions . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl halides . The reaction conditions typically involve the use of polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of oxazole derivatives often employs eco-friendly catalytic systems, such as magnetic nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is efficient and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-iodophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Coupling Reactions: It can form new heterocyclic structures through cyclization and coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various solvents (polar and nonpolar). Reaction conditions often involve controlled temperatures and the use of bases or acids to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-5-(3-iodophenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-iodophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural Analogues
Halogen-Substituted Oxazoles
- 2-(3-Iodophenyl)-5-phenyloxazole (4e) Substituents: Iodo at 3-phenyl, phenyl at 5-oxazole. Molecular Formula: $ \text{C}{15}\text{H}{10}\text{INO} $. Synthesis Yield: 79% via benzamido-acetophenone cyclization using HF . Comparison: The absence of bromine and presence of phenyl at position 2 may reduce electrophilicity compared to the target compound.
- 5-(4-Bromo-2,3-dimethylphenyl)oxazole Substituents: Bromo at 4-phenyl, methyl groups at 2,3-phenyl. Molecular Formula: $ \text{C}{11}\text{H}{10}\text{BrNO} $.
Heterocyclic Variants
- 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k)
- Substituents: Bromophenyl-benzoxazole fused with triazole-thione.
- Spectral Data: IR (C-Br: 533 cm$^{-1}$), $ ^1\text{H-NMR} $ (δ 9.00 for triazole proton) .
- Comparison : The fused benzoxazole-triazole system increases rigidity and hydrogen-bonding capacity, differing from the simpler oxazole scaffold of the target compound.
Physicochemical and Spectral Properties
Spectral Data Comparison
Note: The target compound’s iodine substituent may downfield-shift aromatic protons in NMR due to its electronegativity .
Electronic and Reactivity Profiles
Global reactivity descriptors (Table 5, ) highlight the influence of substituents:
- Unsubstituted Oxazole : High HOMO-LUMO gap ($ \Delta E $) = 9.2 eV, indicating low reactivity.
- Halogen-Substituted Analogs : Bromo and iodo groups lower HOMO energy (electron-withdrawing), increasing electrophilicity.
- Chemical Potential ($ \mu $): Higher in halogenated derivatives, suggesting stronger interactions with biological targets .
Comparison: The target compound’s dual halogenation likely enhances electrophilicity compared to mono-halogenated or non-halogenated oxazoles, favoring nucleophilic attack in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
